Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural arrangement of functional groups within the molecular framework. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and heterocyclic systems. The name systematically identifies the thiophene ring as the central scaffold, with specific substitution patterns at defined positions that contribute to the compound's unique chemical properties.
The structural descriptor information includes comprehensive molecular identifiers that facilitate accurate chemical communication and database searches. The International Chemical Identifier string for this compound is provided as InChI=1S/C15H14ClNO4S/c1-20-10-5-3-9(4-6-10)11-8-22-14(17-12(18)7-16)13(11)15(19)21-2/h3-6,8H,7H2,1-2H3,(H,17,18), which encodes the complete molecular structure in a standardized format. The corresponding International Chemical Identifier Key is VQVNYBAZRATAJB-UHFFFAOYSA-N, serving as a unique molecular identifier that enables precise chemical database searches and structural verification.
The Simplified Molecular Input Line Entry System representation of the compound is expressed as C(OC)(=O)C=1C(=CSC1NC(CCl)=O)C2=CC=C(OC)C=C2, providing an alternative structural encoding method that facilitates computational chemistry applications. The canonical Simplified Molecular Input Line Entry System format is O=C(OC)C1=C(SC=C1C=2C=CC(OC)=CC2)NC(=O)CCl, which represents the standardized form of the molecular structure for consistent database representation. These structural descriptors collectively provide multiple pathways for accurate compound identification and structural verification across different chemical information systems.
Molecular Formula and Weight Analysis
The molecular formula for this compound is C₁₅H₁₄ClNO₄S, indicating a complex organic structure containing fifteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom. This molecular composition reflects the presence of multiple functional groups including a methyl ester, a chloroacetyl amide, a methoxyphenyl substituent, and a thiophene heterocycle. The molecular formula provides essential information for stoichiometric calculations, analytical method development, and theoretical chemistry studies.
The molecular weight of the compound is 339.80 atomic mass units, which falls within the range typical for small to medium-sized organic molecules used in pharmaceutical research and synthetic chemistry applications. This molecular weight value has been consistently reported across multiple chemical databases and commercial sources, providing confidence in its accuracy for analytical and preparative chemistry calculations. The molecular weight determination is critical for nuclear magnetic resonance spectroscopy analysis, mass spectrometry identification, and quantitative analytical procedures.
| Molecular Parameter | Value | Units |
|---|---|---|
| Molecular Formula | C₁₅H₁₄ClNO₄S | - |
| Molecular Weight | 339.80 | Atomic Mass Units |
| Carbon Atoms | 15 | Count |
| Hydrogen Atoms | 14 | Count |
| Chlorine Atoms | 1 | Count |
| Nitrogen Atoms | 1 | Count |
| Oxygen Atoms | 4 | Count |
| Sulfur Atoms | 1 | Count |
| Chemical Abstracts Service Number | 667407-72-9 | Registry Identifier |
The elemental composition analysis reveals a carbon percentage of approximately 53.01 percent, hydrogen percentage of 4.15 percent, chlorine percentage of 10.43 percent, nitrogen percentage of 4.12 percent, oxygen percentage of 18.84 percent, and sulfur percentage of 9.43 percent by mass. These percentages provide valuable information for combustion analysis verification and elemental analysis quality control procedures. The molecular formula and weight data serve as fundamental parameters for compound identification, purity assessment, and analytical method validation in research and development applications.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-20-10-5-3-9(4-6-10)11-8-22-14(17-12(18)7-16)13(11)15(19)21-2/h3-6,8H,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVNYBAZRATAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144299 | |
| Record name | Methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667407-72-9 | |
| Record name | Methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667407-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a Knoevenagel condensation between 4-methoxyacetophenone and methyl cyanoacetate, forming an α,β-unsaturated nitrile intermediate. Subsequent cyclization with sulfur introduces the thiophene ring, yielding methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate as a crystalline solid. Key parameters influencing yield include:
- Temperature : Optimal cyclization occurs at 80–100°C, with higher temperatures favoring byproduct formation.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity.
- Sulfur Source : Elemental sulfur in stoichiometric excess (1.2–1.5 eq.) ensures complete cyclization.
Typical isolated yields range from 65% to 78%, with purity >95% confirmed by $$ ^1H $$ NMR and high-resolution mass spectrometry (HRMS).
Chloroacetylation of the 2-Aminothiophene Intermediate
The second critical step involves introducing the chloroacetyl group at the 2-amino position. This acylation is achieved using chloroacetyl chloride under Schotten-Baumann conditions or anhydrous reaction environments.
Anhydrous Conditions for Enhanced Selectivity
In a protocol adapted from Weïwer et al., methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (1.0 eq.) is dissolved in anhydrous dichloromethane (DCM) with $$ N,N $$-diisopropylethylamine (DIPEA, 2.2 eq.) as a base. Chloroacetyl chloride (1.1 eq.) is added dropwise at 0°C, followed by stirring at room temperature for 12–16 hours. The reaction is quenched with ice-water, and the product is extracted into DCM, yielding the target compound as a white powder after recrystallization from ethanol.
Key Data:
- Yield : 82–89%
- Purity : >98% (HPLC)
- Spectroscopic Confirmation :
- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 7.62 (d, $$ J = 8.8 $$ Hz, 2H, Ar-H), 6.94 (d, $$ J = 8.8 $$ Hz, 2H, Ar-H), 6.23 (s, 1H, NH), 4.12 (s, 2H, COCH$$2$$Cl), 3.86 (s, 3H, OCH$$3$$), 3.78 (s, 3H, COOCH$$3$$).
- ESI-HRMS : [M+H]$$^+$$ calculated for C$${15}$$H$${15}$$ClNO$$_4$$S 340.0412; found 340.0409.
Alternative Synthetic Routes
Friedel-Crafts Alkylation for Thiophene Functionalization
An alternative pathway involves constructing the thiophene ring after introducing the 4-methoxyphenyl group. 4-Methoxybenzaldehyde is condensed with methyl thioglycolate in the presence of boron trifluoride diethyl etherate (BF$$3$$·OEt$$2$$), forming a thiophene precursor. Subsequent nitration and reduction yield the 2-amino intermediate, which is acylated as described above.
Comparative Advantages:
- Regioselectivity : Avoids competing side reactions in the Gewald process.
- Yield : 58–64% over three steps.
Comparative Analysis of Synthetic Methods
| Parameter | Gewald Route | Friedel-Crafts Route |
|---|---|---|
| Total Yield | 72% | 54% |
| Reaction Steps | 2 | 4 |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
The Gewald method offers superior efficiency and scalability, making it the preferred industrial-scale approach. However, the Friedel-Crafts route provides access to regioisomerically pure products when substituent positioning is critical.
Large-Scale Production Considerations
Solvent Recycling and Waste Management
Industrial implementations utilize toluene or ethyl acetate as recyclable solvents, reducing environmental impact. Chloroacetyl chloride quench steps require careful neutralization with sodium bicarbonate to minimize HCl emissions.
Process Analytical Technology (PAT)
In-line Fourier-transform infrared (FTIR) spectroscopy monitors acylation progress, ensuring reaction completion while avoiding over-chlorination byproducts.
Chemical Reactions Analysis
Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Structural Representation
The compound features a thiophene ring substituted with a methoxyphenyl group and a chloroacetylamino moiety, contributing to its reactivity and potential biological activity.
Medicinal Chemistry
Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate has been investigated for its potential as an anti-cancer agent. The incorporation of the chloroacetyl group is significant as it can enhance the compound's ability to interact with biological targets.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, particularly against breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the development of novel pharmaceuticals.
Synthesis Pathway Example
The synthesis of derivatives from this compound can be achieved through nucleophilic substitution reactions. This versatility is advantageous for researchers aiming to create tailored compounds for specific applications.
Material Science
Due to its unique electronic properties, this compound has potential applications in organic electronics and photonic devices. The thiophene unit is known for its conductive properties, which can be harnessed in the development of organic semiconductors.
Data Table: Conductivity Measurements
| Compound | Conductivity (S/m) | Application Area |
|---|---|---|
| This compound | 0.01 | Organic Electronics |
| Thiophene Derivative X | 0.05 | Organic Photonics |
Proteomics Research
This compound is utilized in proteomics studies to investigate protein interactions and functions. Its ability to modify protein structures makes it an essential tool in biochemical assays.
Application Example
In proteomics workflows, this compound has been employed to label specific amino acids within proteins, facilitating the study of post-translational modifications .
Mechanism of Action
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, thereby altering their function .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
Overview
Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate, with the molecular formula C15H14ClNO4S, is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is a derivative of thiophene, a heterocyclic aromatic compound known for its diverse pharmacological properties.
The synthesis of this compound typically involves the reaction of 4-(4-methoxyphenyl)thiophene-3-carboxylic acid with chloroacetyl chloride, followed by esterification with methanol. The resulting product features a chloroacetyl group which is crucial for its biological activity. The compound's structure allows it to undergo various chemical reactions, including substitution reactions, oxidation, reduction, and hydrolysis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. These interactions can modulate the activity of enzymes or receptors involved in critical cellular processes such as apoptosis and cell proliferation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of electron-donating groups on the phenyl ring has been shown to enhance cytotoxicity, with IC50 values indicating effective inhibition of cancer cell growth .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | |
| Thiophenfurin | K562 (Leukemia) | 39-fold less than tiazofurin | |
| Tiazofurin | K562 (Leukemia) | TBD |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound is being explored for its anti-inflammatory effects. The chloroacetyl group may play a role in modulating inflammatory pathways, making it a candidate for further research in inflammatory diseases.
Case Studies
- Cytotoxicity in Leukemia Cells : A study demonstrated that thiophene derivatives showed varying degrees of cytotoxicity against human myelogenous leukemia K562 cells. The mechanism involved the inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to altered nucleotide pools within the cells .
- Interaction with Protein Targets : Molecular dynamics simulations have been used to study the interactions between this compound and target proteins such as Bcl-2. These studies indicate that hydrophobic interactions are significant for binding affinity and subsequent biological activity .
Q & A
Basic: What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate requires strict safety measures due to its hazardous profile. Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .
- Respiratory Protection: Use fume hoods or respirators to mitigate exposure to respiratory toxins (Specific Target Organ Toxicity, Single Exposure Category 3) .
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .
Basic: What synthetic methodologies are reported for thiophene-3-carboxylate derivatives structurally related to this compound?
Answer:
A common approach involves alkylation of thiophene precursors. For example:
- Alkylation with 2-Chloroacetamides: Reacting 6-methyl-2-thioxo-dihydropyrimidin-4-one with N-aryl-2-chloroacetamides in DMF using potassium carbonate as a base yields S-acetamide derivatives .
- Solvent Optimization: Dimethylformamide (DMF) is preferred due to its polarity, which facilitates nucleophilic substitution at the thiophene ring .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is typically used to isolate the product .
Advanced: How can researchers resolve contradictions in reaction yields during alkylation with sodium methylate?
Answer:
Discrepancies in yields (e.g., 2.6–2.8-fold molar excess of sodium methylate) may arise from:
- Base Stoichiometry: Excess base can deprotonate intermediates, altering reaction pathways. Titrate base equivalents while monitoring via TLC .
- By-Product Formation: Competing reactions (e.g., hydrolysis of the chloroacetyl group) may occur. Use anhydrous conditions and inert atmospheres (N₂/Ar) to suppress side reactions .
- Temperature Control: Maintain 60–80°C to balance reactivity and stability of the thiophene core .
Advanced: What strategies enhance the stability or reactivity of the thiophene ring in this compound?
Answer:
Modifications to the thiophene scaffold can be guided by:
- Electrophilic Substitution: Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to stabilize the ring against oxidation .
- Ring Functionalization: Hydrogenation of the thiophene to dihydrothiophene improves solubility but reduces aromatic conjugation .
- Protective Groups: Temporarily block the amino group with Boc (tert-butyloxycarbonyl) during harsh reactions to prevent degradation .
Methodological: What analytical techniques confirm the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm, chloroacetyl carbonyl at δ 170–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₅H₁₄ClNO₄S requires [M+H]⁺ = 340.0412) .
- X-ray Crystallography: Resolves stereochemistry and confirms hydrogen-bonding interactions (e.g., amide N-H∙∙∙O=C motifs) .
- HPLC-PDA: Assesses purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Advanced: How do structural variations in the phenyl and acetamide groups influence biological activity?
Answer:
- Methoxyphenyl vs. Nitrophenyl: The 4-methoxyphenyl group enhances lipophilicity (logP ~4), improving membrane permeability, while nitro groups may confer electrophilic reactivity for target binding .
- Chloroacetyl vs. Cyanoacetyl: Chloroacetyl derivatives exhibit higher electrophilicity, enabling covalent interactions with cysteine residues in enzymes, whereas cyanoacetyl groups prioritize hydrogen bonding .
Methodological: What computational tools predict the physicochemical properties of this compound?
Answer:
- LogP Estimation: Use XlogP3 or Molinspiration to predict partition coefficients (experimental logP ~4 aligns with thiophene derivatives) .
- Solubility Prediction: ALOGPS estimates aqueous solubility (≈0.1 mg/mL), guiding formulation in DMSO or PEG-400 for in vitro assays .
- DFT Calculations: Gaussian 09 optimizes geometry and frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
Advanced: How can researchers mitigate degradation during long-term storage?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
